molecular formula C6H10Cl2N4S B3096007 (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride CAS No. 1269394-15-1

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

Cat. No.: B3096007
CAS No.: 1269394-15-1
M. Wt: 241.14
InChI Key: BABJVJVMSYNZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride” is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C7H11Cl2N3S and the molecular weight is 240.15 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H11Cl2N3S . More detailed structural information might be available in specialized chemical databases or literature.


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Anticancer Potential

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride and its derivatives have shown promise in anticancer research. Compounds from this family exhibited significant in vitro anticancer activity against certain cancer cell lines. For example, a study found that specific imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed noteworthy activity against Non-Small Cell Lung Cancer HOP-92 and Renal Cancer CAKI-1 cell lines (Noolvi et al., 2012).

Biological Activities

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been researched extensively for various biological activities. They are known for their antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic properties. These derivatives also serve as potential enzyme inhibitors, displaying significance in target-oriented drug design and discovery (Bhongade et al., 2016).

Anti-Inflammatory and Analgesic Properties

The chemical family of imidazo[2,1-b][1,3,4]thiadiazoles includes compounds with notable anti-inflammatory and analgesic activities. Research has indicated that certain substitutions in the imidazole ring can enhance these properties (Jadhav et al., 2008).

Antimicrobial and Antitubercular Effects

Research has also delved into the antimicrobial and antitubercular potentials of this class of compounds. Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010), (Patel et al., 2017).

Antihyperlipidemic Agents

Some derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been identified as potential antihyperlipidemic agents. These compounds showed a significant decrease in serum cholesterol levels, along with improved lipid profiles in experimental models, highlighting their potential in treating hyperlipidemia (Patel et al., 2013).

Enzyme Inhibition and Neuroprotective Effects

This class of compounds has also been studied for its enzyme inhibitory and neuroprotective effects. For instance, some derivatives have been evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase, showing potential applications in treating conditions like Alzheimer's disease (Askin et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to handle it with appropriate safety measures .

Properties

IUPAC Name

1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S.2ClH/c1-4(7)5-2-10-6(9-5)11-3-8-10;;/h2-4H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABJVJVMSYNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)SC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

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